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molecular formula C9H23NOSi B8582983 (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine

(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine

Cat. No. B8582983
M. Wt: 189.37 g/mol
InChI Key: KSYYTARALLSQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05578620

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[Si:3]([O:10][CH2:11][CH:12]([NH:14]C(=O)OCC1C=CC=CC=1)[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>[Pd].C(O)C>[Si:3]([O:10][CH2:11][CH:12]([NH2:14])[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the palladium-on-carbon was removed by filtration from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05578620

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[Si:3]([O:10][CH2:11][CH:12]([NH:14]C(=O)OCC1C=CC=CC=1)[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>[Pd].C(O)C>[Si:3]([O:10][CH2:11][CH:12]([NH2:14])[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the palladium-on-carbon was removed by filtration from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05578620

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[Si:3]([O:10][CH2:11][CH:12]([NH:14]C(=O)OCC1C=CC=CC=1)[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>[Pd].C(O)C>[Si:3]([O:10][CH2:11][CH:12]([NH2:14])[CH3:13])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
Quantity
4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the palladium-on-carbon was removed by filtration from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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